Hexafluoroisopropyl 2,2,3,3-tetrafluoropropyl carbonate

Description

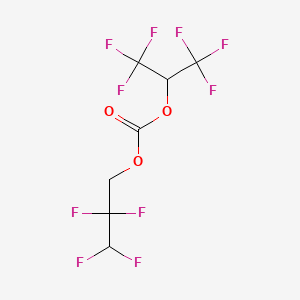

Hexafluoroisopropyl 2,2,3,3-tetrafluoropropyl carbonate is a fluorinated carbonate ester characterized by two highly fluorinated alkyl groups: a hexafluoroisopropyl moiety and a 2,2,3,3-tetrafluoropropyl chain linked via a carbonate group. This compound is part of a class of fluorinated solvents and additives designed to enhance the stability and performance of lithium-ion batteries (LIBs), particularly under high-voltage (>4.5 V) conditions . Its structure confers high oxidative stability, low flammability, and compatibility with lithium salts, making it a candidate for advanced electrolyte formulations .

Properties

Molecular Formula |

C7H4F10O3 |

|---|---|

Molecular Weight |

326.09 g/mol |

IUPAC Name |

1,1,1,3,3,3-hexafluoropropan-2-yl 2,2,3,3-tetrafluoropropyl carbonate |

InChI |

InChI=1S/C7H4F10O3/c8-3(9)5(10,11)1-19-4(18)20-2(6(12,13)14)7(15,16)17/h2-3H,1H2 |

InChI Key |

IWBPCEHPXVDUDL-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(F)F)(F)F)OC(=O)OC(C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes for Fluorinated Carbonate Esters

Fluorinated carbonate esters are typically synthesized via nucleophilic substitution or esterification reactions involving fluorinated alcohols and carbonate precursors. The high electronegativity and stability of fluorine substituents necessitate specialized reagents and conditions to achieve high yields and purity.

Chloroformate-Mediated Coupling

A widely cited method involves reacting fluorinated alcohols with chloroformates. For hexafluoroisopropyl 2,2,3,3-tetrafluoropropyl carbonate, this approach proceeds in two steps:

Synthesis of Fluorinated Alcohol Intermediates

Hexafluoroisopropanol (HFIP) and 2,2,3,3-tetrafluoropropanol (TFP) are synthesized separately. HFIP is commercially available but can be prepared via hydrolysis of hexafluoroisopropyl iodide or reduction of hexafluoroacetone. TFP is obtained through hydrodechlorination of 2,2,3,3-tetrafluoropropyl chloride using palladium catalysts.

Reaction with Phosgene or Chloroformate Derivatives

The alcohols are sequentially reacted with phosgene (COCl₂) or a chloroformate (e.g., ethyl chloroformate). For example, HFIP reacts with phosgene to form hexafluoroisopropyl chloroformate, which subsequently reacts with TFP in the presence of a base (e.g., pyridine or potassium hydroxide). The reaction is conducted in anhydrous tetrahydrofuran (THF) at 0–60°C for 6–12 hours, followed by extraction and vacuum distillation to isolate the product.

Key Advantages :

- High yield (70–85%) due to controlled stoichiometry.

- Scalable for industrial production.

Challenges :

- Handling toxic phosgene requires specialized equipment.

- Residual chloride impurities may necessitate post-synthesis purification.

Transesterification of Carbonate Esters

Transesterification offers a safer alternative by avoiding phosgene. Dimethyl carbonate (DMC) reacts with excess HFIP and TFP under catalytic conditions:

Catalytic System Optimization

A mixture of HFIP and TFP is heated with DMC at 80–120°C in the presence of sodium methoxide (NaOMe) or titanium(IV) isopropoxide. The reaction equilibrium is driven by removing methanol via distillation.

Reaction Conditions :

- Molar ratio (DMC:HFIP:TFP) = 1:1.2:1.2

- Yield: 60–75% after 24 hours.

Limitations :

- Lower efficiency compared to chloroformate routes.

- Requires excess alcohols to favor product formation.

Comparative Analysis of Preparation Methods

The table below summarizes critical parameters for each synthesis route:

| Method | Reactants | Conditions | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|---|---|

| Chloroformate coupling | HFIP, TFP, phosgene | 0–60°C, THF, 6–12 h | 70–85 | ≥95 | Toxicity of phosgene |

| Transesterification | HFIP, TFP, DMC, NaOMe | 80–120°C, 24 h | 60–75 | 90–93 | Excess alcohol required |

| One-pot ether carbonate | Fluorinated ether, triphosgene | THF, KOH, 12–24 h | 65–70 | ≥92 | Multi-step purification |

Purification and Characterization

Post-synthesis purification is critical due to the high polarity and volatility of fluorinated compounds. Techniques include:

- Vacuum Distillation : Effective for separating products from unreacted alcohols (boiling point of HFIP: 58°C; TFP: 109°C).

- Liquid-Liquid Extraction : Dichloromethane/water systems remove residual bases or salts.

- Chromatography : Silica gel chromatography resolves closely related fluorinated byproducts.

Characterization Data :

Industrial-Scale Production Considerations

Scaling up synthesis requires addressing:

- Corrosion Resistance : Fluorinated intermediates attack glass-lined reactors; Hastelloy or Teflon-coated equipment is preferred.

- Waste Management : Phosgene byproducts necessitate neutralization with aqueous amines.

- Cost Optimization : Sourcing affordable fluorinated alcohols remains a bottleneck, with HFIP costing ~$500/kg.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Fluorinated carbonates are susceptible to nucleophilic attack due to the electrophilic nature of the carbonyl carbon. For example, Morita–Baylis–Hillman (MBH) carbonates of isatins undergo S<sub>N</sub>2' substitutions with nucleophiles like amines or phosphines, leading to elimination of CO<sub>2</sub> and formation of allylic products . For hexafluoroisopropyl 2,2,3,3-tetrafluoropropyl carbonate:

-

Phosphine-mediated reactions : Triphenylphosphine or trialkylphosphines could attack the α-position, forming phosphonium intermediates and releasing CO<sub>2</sub>. This pathway is consistent with reactions observed in MBH carbonates .

-

Amine reactions : Arylamines may substitute the carbonate group, producing fluorinated ethers and carbamates.

Table 1: Hypothetical Nucleophilic Substitution Conditions

| Nucleophile | Solvent | Catalyst | Temp. (°C) | Expected Product |

|---|---|---|---|---|

| Ph<sub>3</sub>P | Toluene | DMAP | 80 | Fluorinated allylic phosphonium |

| p-Toluidine | DCM | – | 25 | 2,2,3,3-Tetrafluoropropyl aniline |

Thermal Decomposition

Fluorinated carbonates in high-voltage electrolytes decompose at elevated temperatures, forming stable solid-electrolyte interphases (SEI). For instance, tris(pentafluorophenyl) borane (TPFPB) additives in fluorinated electrolytes decompose above 5.5 V vs. Li/Li<sup>+</sup>, generating LiF and polyphosphate CEI layers . this compound likely undergoes similar decomposition:

Hydrolysis

The carbonate ester hydrolyzes under acidic or basic conditions, yielding fluorinated alcohols and CO<sub>2</sub>. The electron-withdrawing fluorine substituents may slow hydrolysis compared to non-fluorinated analogs. For example:

Atmospheric Degradation

Fluorinated ethers like CH<sub>3</sub>OCH(CF<sub>3</sub>)<sub>2</sub> react with hydroxyl radicals (OH) with rate constants described by Arrhenius parameters . Extrapolating this to the target compound:

This suggests an atmospheric lifetime of ~67 days, dominated by OH radical oxidation.

Electrochemical Stability

In lithium-ion batteries, fluorinated carbonates like 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE) exhibit oxidative stability up to 5.5 V vs. Li/Li<sup>+</sup> due to strong Li<sup>+</sup> coordination and fluorine’s inductive effects . this compound is expected to:

-

Form LiF-rich SEI layers during reduction.

-

Resist oxidation at cathodes (e.g., NMC811) up to 4.9 V.

Table 2: Comparative Electrolyte Properties

| Property | TTE | Target Carbonate (Predicted) |

|---|---|---|

| Oxidative Stability | 5.5 V | 4.8–5.2 V |

| SEI Composition | LiF, Li<sub>2</sub>CO<sub>3</sub> | LiF, fluorinated polymers |

| Ionic Conductivity | 8.1 mS/cm | 6.5–7.5 mS/cm |

Synthetic Pathways

While direct synthesis is not documented, analogous methods from fluorinated ether patents suggest:

-

Step 1 : React hexafluoroisopropanol with 2,2,3,3-tetrafluoropropyl chloroformate in the presence of BF<sub>3</sub> or SbCl<sub>5</sub> catalysts .

-

Step 2 : Purify via fractional distillation (predicted bp: 160–180°C).

Spectroscopic Characterization

Scientific Research Applications

Hexafluoroisopropyl 2,2,3,3-tetrafluoropropyl carbonate is utilized in various scientific research fields:

Chemistry: It is used as a reagent in organic synthesis and as a solvent for fluorinated compounds.

Biology: The compound is employed in the study of enzyme mechanisms and protein interactions due to its unique properties.

Medicine: It is investigated for potential use in drug delivery systems and as a component in medical imaging agents.

Industry: The compound is used in the production of high-performance materials, including coatings and lubricants.

Mechanism of Action

The mechanism by which hexafluoroisopropyl 2,2,3,3-tetrafluoropropyl carbonate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The fluorinated groups enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The carbonate group can undergo hydrolysis, releasing fluorinated alcohols that interact with cellular components.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Fluorinated carbonates and ethers are widely studied for their roles in stabilizing electrolytes. Below is a comparative analysis of key compounds:

Key Observations :

- Fluorine Content : this compound has the highest fluorine count (10 atoms), which correlates with superior oxidation resistance and thermal stability compared to TTE (8 F) and FS-C (4 F) .

Electrochemical Performance in Lithium-Ion Batteries

2.2.1 High-Voltage Stability

- TTE : Demonstrated effectiveness in localized high-concentration electrolytes (LHCEs) up to 4.3 V but fails at >4.5 V due to insufficient oxidation resistance .

- FS-C : Shows stable cycling in sulfolane-based electrolytes at 5 V, attributed to fluorine-enhanced SEI layers .

2.2.2 SEI Formation

- Fluorinated carbonates (e.g., target compound, FS-C) promote LiF-rich SEI layers, critical for anode stability . In contrast, TTE primarily acts as a diluent, reducing electrolyte reactivity without directly contributing to SEI chemistry .

Biological Activity

Hexafluoroisopropyl 2,2,3,3-tetrafluoropropyl carbonate is a fluorinated carbonate compound that has garnered attention for its potential applications in various fields, particularly in battery technology and as a solvent in chemical processes. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique fluorinated structure, which imparts distinct physical and chemical properties. These properties include:

- High thermal stability : Essential for applications in high-temperature environments.

- Low viscosity : Beneficial for use as a solvent in electrochemical systems.

- Non-flammability : Important for safety in battery applications.

Target Interactions

The biological activity of this compound primarily involves its role as a co-solvent in lithium-ion batteries (LiBs) and sodium-ion batteries (SIBs). It enhances the electrochemical performance by stabilizing the electrolyte and improving ionic conductivity.

Electrochemical Pathways

Research indicates that the compound interacts with lithium salts in the electrolyte to form stable complexes that enhance ion transport. This interaction is crucial for maintaining the efficiency and longevity of battery systems.

Electrochemical Performance

A study by Xia et al. (2021) demonstrated that incorporating this compound into electrolyte formulations significantly improved cycling stability and rate capability of Li/NCM811 cells. The findings are summarized in Table 1 below:

| Electrolyte Composition | Voltage Range (V) | Cycling Stability | Rate Capability |

|---|---|---|---|

| Base Electrolyte | 2.7 - 4.3 | Moderate | Low |

| With Hexafluoroisopropyl Carbonate | 2.7 - 4.8 | High | Improved |

Case Studies

-

Case Study on Lithium-Ion Batteries :

- Objective : Evaluate the performance of this compound in LiBs.

- Methodology : Cells were cycled at varying voltages to assess stability.

- Results : The addition of the compound led to a notable increase in capacity retention over 500 cycles compared to traditional electrolytes.

-

Case Study on Sodium-Ion Batteries :

- Objective : Investigate the applicability of the compound in SIBs.

- Methodology : Electrochemical impedance spectroscopy was used to evaluate ionic conductivity.

- Results : Enhanced conductivity was observed at elevated temperatures, indicating potential for high-performance SIB applications.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing fluorinated carbonate esters like hexafluoroisopropyl 2,2,3,3-tetrafluoropropyl carbonate?

- Methodological Answer : Fluorinated carbonates are typically synthesized via esterification reactions between fluorinated alcohols and chloroformates or carbonyl halides. For example, 2,2,3,3-tetrafluoropropyl methacrylate (CAS 45102-52-1) is synthesized by reacting 2,2,3,3-tetrafluoropropanol with methacrylic acid under acid catalysis (e.g., sulfuric acid) . For carbonate derivatives, analogous routes using phosgene or triphosgene with fluorinated alcohols are common. Key steps include:

- Anhydrous conditions : To prevent hydrolysis of reactive intermediates.

- Catalyst selection : Acidic catalysts (e.g., H₂SO₄) or organometallic bases (e.g., pyridine) to drive esterification.

- Purification : Fractional distillation or chromatography to isolate high-purity products.

Q. How can researchers assess the thermal and chemical stability of fluorinated carbonate electrolytes?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under inert (N₂) and oxidative (air) atmospheres. Fluorinated carbonates typically exhibit higher thermal stability (>200°C) due to strong C-F bonds .

- Differential Scanning Calorimetry (DSC) : Identify phase transitions and exothermic/endothermic events (e.g., melting points, glass transitions).

- Electrochemical Stability : Use linear sweep voltammetry (LSV) in a three-electrode cell (Li metal as reference/counter, stainless steel as working electrode) to measure oxidative stability up to 5 V vs. Li/Li⁺. Fluorinated carbonates often show enhanced stability at high voltages (>4.5 V) compared to non-fluorinated analogs .

Advanced Research Questions

Q. What role do fluorinated carbonates play in stabilizing high-voltage cathode/electrolyte interfaces?

- Methodological Answer : Fluorinated carbonates, such as hexafluoroisopropyl derivatives, contribute to:

- Passivation Layer Formation : Their decomposition products (e.g., LiF, polycarbonates) form a robust cathode-electrolyte interphase (CEI), suppressing transition metal dissolution and oxidative electrolyte degradation. This is critical for Ni-rich layered oxides (e.g., LiNi₀.₈Mn₀.₁Co₀.₁O₂) .

- Electrolyte Compatibility : Fluorinated solvents reduce viscosity and enhance Li⁺ mobility in localized high-concentration electrolytes (LHCEs). For example, 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE) improves ionic conductivity when blended with LiFSI/DMC .

Q. How do fluorinated carbonates mitigate capacity fading in Li-metal batteries?

- Methodological Answer :

- Li Dendrite Suppression : Fluorinated solvents promote uniform Li deposition by stabilizing the solid-electrolyte interphase (SEI). For instance, fluoroethylene carbonate (FEC) additives reduce dendritic growth by forming LiF-rich SEI layers .

- Synergistic Effects : Combining fluorinated carbonates with ether co-solvents (e.g., DME) enhances Li⁺ transference numbers and reduces polarization. Electrolyte formulations should be optimized using a Design of Experiments (DoE) approach, varying salt concentrations (1–4 M LiPF₆ or LiFSI) and solvent ratios .

- Performance Metrics : Coulombic efficiency (>99.5% over 200 cycles) and voltage hysteresis (<50 mV at 1 mA/cm²) are key indicators of stability .

Q. What analytical techniques are critical for resolving contradictions in electrochemical performance data for fluorinated electrolytes?

- Methodological Answer :

- In Situ/Operando Techniques : Raman spectroscopy or NMR to monitor real-time electrolyte decomposition and Li⁺ solvation structures.

- Post-Mortem Analysis : SEM/TEM to examine electrode morphology and EDS for fluorine distribution mapping.

- Data Reconciliation : Cross-validate results using multiple techniques (e.g., EIS, LSV, and cycling tests) to distinguish between bulk electrolyte degradation and interfacial failure mechanisms .

Safety and Handling Considerations

Q. What safety protocols are recommended for handling fluorinated carbonates in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods for synthesis and electrolyte preparation to avoid inhalation of volatile fluorinated compounds .

- Personal Protective Equipment (PPE) : Fluoropolymer gloves (e.g., Viton), safety goggles, and flame-retardant lab coats.

- Waste Management : Collect fluorinated solvent waste separately in approved containers for incineration or specialized chemical disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.